1-(3-Azidopropyl)pyrrolidine

Description

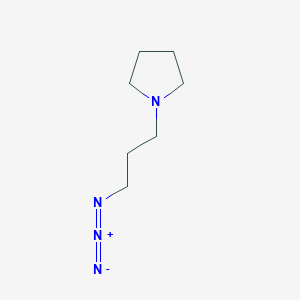

Structure

3D Structure

Properties

IUPAC Name |

1-(3-azidopropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMFZELIFNFHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 3 Azidopropyl Pyrrolidine

Click Chemistry Reactions of the Azide (B81097) Moiety

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide group of 1-(3-azidopropyl)pyrrolidine is an ideal handle for such transformations, particularly 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings. organic-chemistry.org These reactions can be catalyzed by copper or ruthenium, or in some cases, proceed without a metal catalyst through the use of strained alkynes. wikipedia.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Scope

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.orgwikipedia.org This reaction is robust, proceeding over a broad temperature range and in various solvents, including water, and is tolerant of a wide array of functional groups. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govacs.org The copper catalyst plays a crucial role in lowering the activation energy and controlling the regioselectivity of the reaction. acs.org The scope of the CuAAC reaction is extensive, allowing this compound to be coupled with a diverse range of terminal alkynes, leading to the synthesis of a wide variety of functionalized pyrrolidine (B122466) derivatives. nih.govacs.org

A key feature of the CuAAC reaction is its high regioselectivity. In contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper(I)-catalyzed reaction exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgwikipedia.orgnih.gov This high degree of control is a direct consequence of the copper-mediated mechanism. The reaction proceeds through an intermediate where the copper atom coordinates to both the alkyne and the azide, directing the cycloaddition to occur in a specific orientation. This regioselectivity is a significant advantage, as it simplifies product purification and ensures the formation of a single, well-defined product. rsc.org

The efficiency of the CuAAC reaction can be influenced by several factors, including the source of copper(I), the presence of ligands, the solvent, and the temperature. While various copper(I) sources can be used, the in-situ generation of Cu(I) from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270) is a common and reliable method. wikipedia.orgbroadpharm.com Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. broadpharm.comjenabioscience.com The choice of solvent can also impact the reaction rate and yield, with a wide range of both protic and aprotic solvents being suitable. nih.gov For bioconjugation applications, aqueous solvent systems are often preferred. nih.govrsc.org

Table 1: Influence of Reaction Conditions on CuAAC Efficiency

| Parameter | Condition | Effect on Efficiency | Reference |

|---|---|---|---|

| Copper(I) Source | CuSO₄/Sodium Ascorbate | Reliable in-situ generation of active Cu(I) catalyst. | wikipedia.orgbroadpharm.com |

| Cu(I) Halides (CuI, CuBr) | Can be used directly but may have lower solubility and stability. | broadpharm.com | |

| Ligand | TBTA | Stabilizes Cu(I) and accelerates the reaction in organic solvents. | broadpharm.com |

| THPTA | Water-soluble ligand, ideal for bioconjugation in aqueous media. | broadpharm.com | |

| Solvent | Water, t-BuOH/H₂O, DMF, DMSO | A wide range of solvents are tolerated, allowing for optimization based on substrate solubility. | nih.govnih.gov |

| Temperature | Room Temperature | The reaction is often highly efficient at ambient temperatures. | organic-chemistry.org |

| Microwave Irradiation | Can significantly reduce reaction times. | nih.gov |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Pyrrolidine Context

An alternative to the copper-catalyzed reaction is the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). A key distinction of RuAAC is that it selectively produces the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer obtained from CuAAC. wikipedia.orgorganic-chemistry.orgnih.gov This difference in regioselectivity arises from a distinct reaction mechanism that is believed to involve a ruthenacycle intermediate. nih.govresearchgate.net Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes, leading to the formation of fully substituted triazoles. organic-chemistry.orgflinders.edu.au This expanded scope makes RuAAC a valuable tool for accessing a different class of triazole-linked pyrrolidine derivatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high reactivity of strained cyclooctynes. magtech.com.cn The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without the need for a metal catalyst. nih.govnih.gov This is particularly advantageous for biological applications where the potential toxicity of a metal catalyst is a concern. In the context of this compound, SPAAC provides a bioorthogonal ligation strategy, enabling the pyrrolidine moiety to be attached to biomolecules or other sensitive substrates that have been functionalized with a strained alkyne. nih.govnih.gov The reaction is highly efficient and selective, proceeding smoothly in complex biological media. magtech.com.cn

Reduction Reactions of the Azide Group

The azide group of this compound can be readily reduced to a primary amine, providing a straightforward route to 1-(3-aminopropyl)pyrrolidine. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation, for example using palladium on carbon (Pd/C) with a hydrogen source, or the use of hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. organic-chemistry.org The Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is another mild and effective method for this reduction. researchgate.net The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for the Reduction of Azides to Amines

| Reagent/Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas or a transfer hydrogenation source (e.g., ammonium (B1175870) formate), Pd/C catalyst, typically in an alcohol solvent. | Clean reaction with gaseous nitrogen as the only byproduct. | organic-chemistry.org |

| Staudinger Reaction (e.g., PPh₃, then H₂O) | Triphenylphosphine in a solvent like THF, followed by the addition of water. | Mild conditions that are tolerant of many functional groups. | researchgate.net |

| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄ in the presence of a catalyst such as NiCl₂ or CoCl₂ in a protic solvent. | A readily available and relatively safe reducing agent. | organic-chemistry.org |

| Sodium Sulfide (Na₂S) | Aqueous conditions. | A simple and effective method, particularly for one-pot synthesis sequences. | rsc.org |

Staudinger Reaction for Amine Generation

The Staudinger reaction, or Staudinger reduction, provides a mild and efficient method for converting organic azides, such as this compound, into primary amines. organic-chemistry.orgorganicchemistrytutor.com This transformation is particularly valuable as it allows the azido (B1232118) group to function as a synthon for a primary amine (-NH2). organic-chemistry.org The reaction is typically carried out using a trivalent phosphorus compound, most commonly a triarylphosphine like triphenylphosphine (PPh3). wikipedia.orgnih.gov

The mechanism proceeds in two main stages. wikipedia-on-ipfs.org The first stage involves the reaction of the phosphine with the azide to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgthermofisher.com This begins with the nucleophilic attack of the phosphine on the terminal nitrogen (Nγ) of the azide group, which leads to a linear phosphazide (B1677712) intermediate. ysu.am This intermediate then undergoes a rearrangement through a four-membered ring transition state, extruding a molecule of dinitrogen (N2) gas to yield the stable iminophosphorane. organicchemistrytutor.comysu.am The loss of the thermodynamically very stable N2 molecule is a significant driving force for this step. organicchemistrytutor.com

Table 1: Staudinger Reaction Overview

| Step | Description | Reactants | Intermediates | Products |

|---|---|---|---|---|

| 1 | Iminophosphorane Formation | This compound, Triphenylphosphine | Phosphazide, Iminophosphorane | 1-(3-(Triphenylphosphoranylideneamino)propyl)pyrrolidine, N₂ |

| 2 | Hydrolysis | Iminophosphorane, Water | - | 1-(3-Aminopropyl)pyrrolidine, Triphenylphosphine oxide |

Reductive Conversion to Amines via Other Pathways

Beyond the Staudinger reaction, the azide group in this compound can be reduced to the corresponding primary amine through several other effective methods. These pathways offer alternatives that may be preferable depending on the presence of other functional groups and desired reaction conditions.

One of the most common methods is catalytic hydrogenation. masterorganicchemistry.com This involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.com This method is generally clean and efficient, producing the amine and nitrogen gas as the only byproduct. masterorganicchemistry.com

Metal hydrides are also powerful reducing agents for this transformation. Lithium aluminum hydride (LiAlH₄) is frequently used to reduce alkyl azides to primary amines. masterorganicchemistry.comquora.com

Additionally, various other reduction systems have been developed. An inexpensive and effective system consists of iron(III) chloride and zinc (FeCl₃-Zn), which can chemoselectively reduce azides at room temperature. researchgate.net Another mild protocol uses sodium iodide (NaI) in conjunction with a Lewis acid promoter like cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile (B52724). researchgate.net Zinc dust in the presence of ammonium chloride is also a facile method for converting azido groups to amines. nih.gov

Table 2: Comparison of Azide Reduction Methods

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean, high yield, gentle conditions masterorganicchemistry.com |

| Metal Hydride Reduction | LiAlH₄ | Anhydrous ether or THF | Powerful and effective reducing agent quora.com |

| Staudinger Reaction | PPh₃, then H₂O | Mild, room temperature | Tolerant of many functional groups organic-chemistry.org |

| Metal-Promoted Reduction | Zn, NH₄Cl | Refluxing THF/Water | High conversion, simple work-up nih.gov |

Radical Reactions Involving Azidopropyl Pyrrolidines

Aminyl Radical Generation and Rearrangements

The azide functional group can serve as a precursor to highly reactive nitrogen-centered radicals, specifically aminyl radicals. nih.gov These radicals are versatile intermediates for the formation of new carbon-nitrogen bonds. nih.gov One established method for generating aminyl radicals from organic azides involves the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). nih.gov The mechanism is believed to proceed via the homolytic addition of a stannyl (B1234572) radical to the azide, followed by the loss of N₂ to form the aminyl radical. nih.gov

Another pathway for generating these species is through dissociative electron attachment (DEA). mdpi.com In this process, the addition of an electron to the azido group forms a highly unstable azide anion radical (RN₃•⁻), which rapidly fragments, losing N₂, to yield a nitrene anion radical (RN•⁻). researchgate.net Subsequent protonation can lead to the neutral aminyl radical (RNH•). mdpi.comresearchgate.net

Once formed, the aminyl radical on the propyl chain of the pyrrolidine derivative is highly reactive. These radicals are known to participate in subsequent reactions, including rearrangements. researchgate.net A common rearrangement pathway is an intramolecular hydrogen atom transfer (HAT), such as a ysu.amnih.gov-hydrogen shift, which can lead to the formation of a more stable carbon-centered radical. mdpi.com

Intramolecular Cyclization Pathways

The aminyl radical generated from this compound can potentially undergo intramolecular cyclization. This pathway would involve the radical nitrogen center attacking a C-H bond within the same molecule to form a new ring system. Such cyclizations are a powerful tool in synthetic chemistry for constructing heterocyclic structures.

For the this compound system, the aminyl radical could theoretically attack the pyrrolidine ring or the propyl chain itself. The regioselectivity and feasibility of such a cyclization would depend heavily on the conformation of the intermediate radical and the activation energy barriers for the respective transition states. Research on analogous systems has shown that aminyl radicals can undergo regioselective rearrangements to form novel diazabicyclic structures. nih.gov For example, the cyclization of an amine formed after azide reduction can lead to bicyclic products. nih.gov Palladium-catalyzed intramolecular aza-Wacker-type cyclizations also represent a pathway for forming fused heterocyclic systems like aza[3.1.0]bicycles from suitable precursors. nih.gov

Reactivity of the Pyrrolidine Nitrogen

The pyrrolidine ring contains a tertiary nitrogen atom, which defines much of its chemical character. As a cyclic secondary amine derivative, pyrrolidine is basic and nucleophilic. nih.govwikipedia.org The nitrogen atom in this compound possesses a lone pair of electrons, making it a good nucleophile that readily participates in electrophilic substitution reactions. chemicalbook.com

Due to its basicity, the pyrrolidine nitrogen can be easily protonated by acids to form a pyrrolidinium (B1226570) salt. Its nucleophilicity allows it to react with a variety of electrophiles. For instance, it can be alkylated by alkyl halides to form quaternary ammonium salts. chemicalbook.com This reactivity is a key feature, with a high percentage of FDA-approved drugs containing a pyrrolidine scaffold being substituted at the N-1 position. nih.gov

Table 3: Typical Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyrrolidinium salt |

| Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |

| Reaction with Carbonyls | Cyclic Ketone | Enamine chemicalbook.com |

Other Transformational Pathways for Azide-Pyrrolidine Systems

The azide group in this compound is a versatile functional group capable of undergoing a variety of transformations beyond reduction to an amine. nih.gov These reactions provide access to a diverse range of nitrogen-containing compounds.

One of the most prominent reactions of organic azides is the Huisgen [3+2] cycloaddition with alkynes. wikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC or "click reaction"), is a highly efficient and regioselective method for synthesizing 1,2,3-triazole rings. This pathway allows for the covalent linking of the azidopropyl pyrrolidine moiety to other molecules containing an alkyne.

Furthermore, the iminophosphorane intermediate generated during the Staudinger reaction can be trapped by electrophiles other than water. In the aza-Wittig reaction, the iminophosphorane reacts with carbonyl compounds, such as aldehydes or ketones, to form imines with the concomitant formation of a phosphine oxide. wikipedia.orgnih.gov This provides a route to C=N bond formation. Other reactions include thermal or photochemical decomposition to generate highly reactive nitrenes, which can undergo various insertions or rearrangements. wikipedia.orgnih.gov

Skeletal Rearrangements and Ring Expansions of Pyrrolidine Derivatives

The saturated five-membered ring of pyrrolidine is generally stable. However, under specific conditions, particularly through the formation of a quaternary ammonium salt and subsequent treatment with a strong base, the pyrrolidine skeleton can undergo significant structural changes. These transformations, namely the Stevens and Sommelet-Hauser rearrangements, proceed through the formation of a pyrrolidinium ylide intermediate. Furthermore, ring expansion to the more thermodynamically stable six-membered piperidine (B6355638) ring can be achieved through various synthetic strategies.

Stevens Rearrangement

The Stevens rearrangement is a chemrxiv.orgwikipedia.org-sigmatropic rearrangement of a nitrogen ylide to form a more substituted amine. wikipedia.org In the context of a pyrrolidine derivative, this would involve the migration of a substituent from the nitrogen atom to an adjacent carbon atom of the ring. The reaction is initiated by the deprotonation of a carbon alpha to the positively charged nitrogen in a quaternary pyrrolidinium salt, forming a nitrogen ylide. This is then followed by the cleavage of a C-N bond and the formation of a new C-C bond. wikipedia.orgjocpr.com

The mechanism of the Stevens rearrangement has been a subject of debate, with evidence suggesting a pathway involving the homolytic cleavage of the N-C bond to form a diradical pair within a solvent cage, which then recombines to give the rearranged product. jocpr.com This mechanism accounts for the observed retention of configuration at the migrating carbon. wikipedia.org

For a generic N-alkyl-N-methylpyrrolidinium salt, the Stevens rearrangement can lead to the formation of a 2-substituted N-methylpiperidine, which constitutes a ring expansion. This occurs when a ring carbon migrates. Alternatively, migration of the N-alkyl or N-methyl group can lead to 2-substituted pyrrolidine derivatives.

Sommelet-Hauser Rearrangement

Competing with the Stevens rearrangement is the Sommelet-Hauser rearrangement, a wikipedia.orgjocpr.com-sigmatropic rearrangement. wikipedia.org This rearrangement typically occurs when one of the substituents on the nitrogen is a benzyl (B1604629) group or another group that can stabilize a negative charge on the alpha-carbon. The reaction proceeds via deprotonation of a methyl group on the nitrogen ylide, followed by a concerted rearrangement through a five-membered cyclic transition state. wikipedia.org

In the case of an N-benzylpyrrolidinium ylide, the rearrangement would involve the deprotonation of the benzylic position to form an initial ylide, which can be in equilibrium with an ylide formed by deprotonation of a ring methylene (B1212753) group. The latter can then undergo the Sommelet-Hauser rearrangement.

Ring Expansion of Pyrrolidines to Piperidines

Beyond the ylide-mediated rearrangements, direct ring expansion of pyrrolidine derivatives to piperidines is a synthetically valuable transformation. One notable method involves the palladium-catalyzed rearrangement of 2-vinylpyrrolidines. This process allows for a two-carbon ring expansion to afford azepane and azocane (B75157) counterparts, and by analogy, could be adapted for a one-carbon expansion to piperidines under different conditions. chemrxiv.org

The following tables summarize findings from studies on the rearrangements of pyrrolidine derivatives, providing insights into the reaction conditions and outcomes.

Table 1: Stevens Rearrangement of 2-Aryl-N-(EWG-methyl)-N-methylpyrrolidinium Salts

| Entry | EWG | Base/Solvent System | Product (trans isomer) | Yield (%) |

| 1 | Methoxycarbonyl | t-BuOK/THF | trans-2-Methoxycarbonyl-1-methyl-3-phenylpiperidine | 65 |

| 2 | Acetyl | t-BuOK/THF | trans-2-Acetyl-1-methyl-3-phenylpiperidine | 72 |

| 3 | Dimethylcarbamoyl | t-BuOK/THF | trans-2-Dimethylcarbamoyl-1-methyl-3-phenylpiperidine | 58 |

| 4 | Benzoyl | t-BuOK/THF | trans-2-Benzoyl-1-methyl-3-phenylpiperidine | 75 |

Table 2: Palladium-Catalyzed Carboamination for the Synthesis of N-Aryl-2-allylpyrrolidines

| Entry | Amine Substrate | Vinyl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-Phenyl-4-penten-1-amine | (E)-1-Bromo-2-phenylethene | N-Phenyl-2-((E)-2-phenylethenyl)methyl)pyrrolidine | 85 | >20:1 |

| 2 | N-(4-Methoxyphenyl)-4-penten-1-amine | (E)-1-Bromo-2-phenylethene | N-(4-Methoxyphenyl)-2-((E)-2-phenylethenyl)methyl)pyrrolidine | 82 | >20:1 |

| 3 | N-Phenyl-4-penten-1-amine | 1-Bromocyclohexene | N-Phenyl-2-(cyclohexen-1-ylmethyl)pyrrolidine | 78 | N/A |

It is important to note that the presence of the 3-azidopropyl group in "this compound" could potentially influence these rearrangements. The azide group is a versatile functional group and could participate in intramolecular reactions, although such reactivity is not detailed in the context of skeletal rearrangements of the pyrrolidine ring in the reviewed literature.

Applications in Advanced Organic Synthesis As a Building Block

Design and Synthesis of Complex Heterocyclic Architectures

The pyrrolidine (B122466) ring is a fundamental scaffold found in numerous natural products and pharmaceutical agents. mdpi.comnih.gov The presence of the azidopropyl group on 1-(3-azidopropyl)pyrrolidine provides a reactive handle for its incorporation into more complex heterocyclic systems using modern synthetic methodologies.

Macrocycles and supramolecular assemblies are large, complex structures often built from repeating molecular subunits. nih.govnih.gov The synthesis of these architectures frequently relies on highly efficient reactions that can form strong covalent bonds under mild conditions. The azide (B81097) group of this compound makes it an ideal component for such syntheses.

Through click chemistry, this compound can be reacted with molecules containing two or more alkyne groups to form large, pyrrolidine-functionalized macrocycles. nih.gov This strategy allows for the rapid generation of complexity and the creation of novel pseudo-natural products. nih.gov Similarly, in the field of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. hw.ac.ukmdpi.com this compound can be conjugated to peptides or other self-assembling units, allowing the pyrrolidine motif to be displayed on the surface of nanofibers, sheets, or spherical nanoparticles. nih.govnih.gov

| Building Block Component A | Building Block Component B | Resulting Architecture |

| This compound | Di-alkyne substituted peptide | Pyrrolidine-functionalized peptide macrocycle |

| This compound | Alkyne-functionalized amphiphile | Pyrrolidine-decorated micelle or nanostructure |

| This compound | Bis-alkyne linker | C2-symmetric dimeric pyrrolidine macrocycle |

Bridged heterocyclic systems, such as 2-azabicyclo[2.1.1]hexanes, are of significant interest in medicinal chemistry because their rigid, three-dimensional structures can offer improved metabolic stability and binding affinity compared to their non-bridged counterparts. enamine.netenamine.net Adding a bridge to a saturated heterocycle can also enhance water solubility and decrease lipophilicity. enamine.netenamine.net

The synthesis of these bridged systems involves specialized cycloaddition reactions. rsc.org While this compound is not itself a bridged system, its azido (B1232118) group allows it to be readily attached to pre-formed bridged scaffolds that have been functionalized with an alkyne. This modular approach enables the incorporation of the desirable properties of bridged pyrrolidine cores into larger, more complex molecules for drug discovery and material science applications.

Functionalization of Polymeric and Oligomeric Platforms

The surface functionalization of polymers and oligomers is a critical strategy for developing advanced materials for biomedical applications, such as drug delivery and antimicrobial surfaces. nih.govmdpi.comresearchgate.net By attaching specific chemical moieties to a polymer backbone, its physical, chemical, and biological properties can be precisely tuned.

The azide group of this compound makes it highly suitable for the functionalization of polymeric and oligomeric platforms via click chemistry. Polymers such as polyethylene (B3416737) glycol (PEG) or poly(methacrylate) derivatives can be synthesized to contain pendant alkyne groups. The subsequent reaction with this compound allows for the dense and uniform decoration of the polymer with pyrrolidine rings. This approach has been used to create functionalized oligomers with high transfection efficiency for gene therapy applications. nih.gov The resulting pyrrolidine-functionalized polymers can exhibit unique properties, such as enhanced cell uptake or specific interactions with biological targets. nih.gov

| Polymer/Oligomer Backbone | Functionalization Reaction | Application |

| Alkyne-modified Polyethylene Glycol (PEG) | CuAAC with this compound | Drug delivery, hydrogels |

| Alkyne-terminated Oligonucleotide | SPAAC with this compound | Molecular probes, diagnostics |

| Poly(N-ethyl pyrrolidine methacrylamide) oligomers | N/A (example of pyrrolidine-based polymer) | Gene vectors with high transfection efficiency nih.gov |

Conjugation Strategies for Molecular Probes and Scaffolds

Molecular probes, such as fluorescent dyes or biotin (B1667282) tags, are essential tools in chemical biology for visualizing and tracking biological processes. The conjugation of these probes to specific scaffolds allows for targeted investigations. nyu.edu The pyrrolidine ring is a valuable scaffold in medicinal chemistry due to its favorable three-dimensional structure and prevalence in bioactive compounds. nih.govresearchgate.net

The azide group of this compound provides a convenient and highly specific point of attachment for molecular probes. drgpcr.com A probe molecule (e.g., a fluorophore) can be chemically modified to include an alkyne group. Using a copper-catalyzed or strain-promoted click reaction, the probe can then be efficiently and irreversibly linked to the this compound scaffold. This method is exceptionally reliable and proceeds under mild conditions, making it compatible with sensitive and complex molecular structures. The resulting conjugate combines the targeting or binding properties of the pyrrolidine moiety with the reporting function of the probe.

| Molecular Scaffold | Probe Type (with Alkyne Handle) | Conjugation Method |

| This compound | Fluorescein-alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| This compound | Biotin-alkyne | CuAAC |

| This compound | Dibenzocyclooctyne (DBCO)-linked peptide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach increases the probability of identifying compounds with desired biological activity. Solid-phase synthesis is a common method where molecules are built upon a solid support, such as a resin bead. crsubscription.com

This compound is an ideal building block for combinatorial library synthesis due to its reactive azide handle. In one common approach, known as the "one-bead one-compound" (OBOC) method, a solid support can be divided into portions and reacted with a variety of alkyne-containing building blocks. nih.gov After this diversification step, the resin portions can be recombined and reacted with this compound. This final step efficiently attaches the pyrrolidine moiety to every compound in the library. The resulting library of pyrrolidine-containing compounds can then be screened for activity against a biological target, such as an enzyme or receptor. nih.gov

| Synthesis Stage | Reagents and Conditions | Outcome |

| Step 1: Diversification | Solid-phase resin is split and reacted with a library of different alkyne-containing carboxylic acids (Alkyne-R1, Alkyne-R2, etc.) | A mixture of beads, each displaying a unique alkyne-functionalized molecule. |

| Step 2: Recombination | All resin portions are combined into a single vessel. | A "one-bead one-compound" library of alkyne precursors. |

| Step 3: Core Addition | The combined resin is reacted with this compound using CuAAC conditions. | Each bead now carries a unique compound featuring a constant pyrrolidine-triazole core. |

| Step 4: Cleavage & Screening | Compounds are cleaved from the beads and tested for biological activity. | Identification of "hit" compounds for further development. |

Applications in Materials Science Research

Functionalization of Inorganic Nanomaterials and Surfaces

The ability to modify the surface of inorganic nanomaterials is crucial for their application in various fields, including catalysis, sensing, and biomedicine. 1-(3-Azidopropyl)pyrrolidine serves as a valuable ligation agent for this purpose, enabling the covalent attachment of a pyrrolidine (B122466) moiety to inorganic surfaces.

The surface of metal oxides like silica (B1680970) (SiO₂) and iron oxide (Fe₃O₄) nanoparticles can be readily functionalized with this compound. A common strategy involves a two-step process. First, the nanoparticle surface is treated with a silane (B1218182) coupling agent that introduces an alkyne or a group that can be converted to an alkyne. Subsequently, this compound can be attached to the alkyne-functionalized surface via the CuAAC reaction. This process creates a stable, covalent linkage, resulting in a surface decorated with pyrrolidine groups.

The presence of the pyrrolidine ring on the nanoparticle surface can significantly alter its properties. For instance, it can enhance the dispersibility of the nanoparticles in organic solvents and introduce a basic character to the surface, which can be beneficial for catalytic applications.

Table 1: General Steps for Surface Modification of Silica Nanoparticles

| Step | Description | Reagents/Conditions |

| 1. Silanization | Introduction of alkyne groups onto the silica surface. | Alkyne-containing silane (e.g., (3-propargyloxypropyl)trimethoxysilane), dry toluene, reflux. |

| 2. Click Reaction | Covalent attachment of this compound. | This compound, CuSO₄·5H₂O, sodium ascorbate (B8700270), solvent (e.g., THF/H₂O). |

| 3. Washing | Removal of unreacted reagents and byproducts. | Centrifugation and washing with appropriate solvents. |

This table presents a generalized procedure. Specific conditions may vary based on the nanoparticle characteristics and desired level of functionalization.

Similarly, iron oxide nanoparticles, which are of great interest for biomedical applications such as magnetic resonance imaging (MRI) contrast agents and drug delivery, can be surface-modified with this compound. This functionalization can improve their biocompatibility and provide a handle for the further attachment of targeting ligands or therapeutic molecules.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. This compound can be used to create such materials by covalently linking inorganic building blocks, such as silica or metal-organic frameworks (MOFs), with organic polymers or molecules. The azide (B81097) group allows for the incorporation of the pyrrolidine-containing fragment into the material's structure via click chemistry, leading to materials with tailored properties, such as enhanced thermal stability, specific catalytic activity, or selective absorption capabilities.

Integration into Polymeric Structures

The incorporation of this compound into polymer chains allows for the synthesis of functional polymers with pendant pyrrolidine groups. These groups can impart specific properties to the polymer, such as basicity, chirality, or the ability to coordinate with metal ions.

This compound can act as a monomer in step-growth polymerization reactions based on click chemistry. For example, it can be reacted with a molecule containing two alkyne groups (a dialkyne) to form a linear polymer. The resulting polymer would have a repeating unit containing a triazole ring formed during the click reaction and a pendant pyrrolidine group. The properties of the resulting polymer, such as its molecular weight and solubility, can be controlled by the choice of the dialkyne comonomer and the reaction conditions.

Table 2: Example of a Click Polymerization Reaction

| Reactant A | Reactant B | Catalyst System | Resulting Polymer Structure |

| This compound | Diethynylbenzene | CuSO₄·5H₂O, Sodium Ascorbate | Linear polymer with alternating pyrrolidine and phenyl units linked by triazole rings. |

This table illustrates a hypothetical click polymerization reaction. The actual outcome and polymer properties would depend on experimental conditions.

This approach allows for the facile synthesis of a variety of functional polymers with precisely controlled structures.

The pyrrolidine moiety is a key component of many organocatalysts, such as proline and its derivatives. By incorporating this compound into a polymer backbone, it is possible to create polymer-supported catalysts. These catalysts offer the advantage of being easily separable from the reaction mixture, allowing for their recovery and reuse.

The synthesis of such catalysts can be achieved by copolymerizing an alkyne-functionalized monomer with a suitable backbone monomer, followed by a click reaction with this compound to introduce the catalytic pyrrolidine units. Alternatively, a pre-formed polymer with reactive side chains can be functionalized with the pyrrolidine-containing azide. These polymer-supported catalysts can be employed in various organic transformations, such as aldol (B89426) reactions, Michael additions, and other C-C bond-forming reactions.

Creation of Advanced Functional Materials

The unique combination of the pyrrolidine ring and the reactive azide group in this compound makes it a valuable component in the design and synthesis of advanced functional materials. These materials often possess tailored properties for specific applications.

For instance, the incorporation of this compound into larger molecular architectures can lead to the development of materials with interesting photophysical or biological properties. While direct applications are still emerging, related studies have shown that azide-functionalized building blocks can be used to construct complex molecules with potential applications in medicinal chemistry. For example, a similar compound, 1-(3-azidopropyl)-1,2-dicarba-closo-dodecaborane, has been used in the synthesis of naphthalimide derivatives with potential anticancer activity. This suggests that this compound could be a useful precursor for the synthesis of novel bioactive compounds and functional materials.

Organic Light Emitting Diode (OLED) Components (Conceptual Link)

While direct application of this compound in Organic Light Emitting Diodes (OLEDs) is not extensively documented in current research, a conceptual link can be established by examining its constituent chemical moieties: the pyrrolidine ring and the azido (B1232118) group. The field of OLED technology relies heavily on the design and synthesis of organic molecules with specific electronic and photophysical properties to serve as components in the multi-layered device structure. These layers include the hole injection layer, hole transport layer, emissive layer, and electron transport layer.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif found in various functional materials. Research into pyrrolidine derivatives has demonstrated their potential for photoluminescence, a key characteristic for materials used in the emissive layer of an OLED. For instance, certain bicyclic pyrrolidine derivatives have been synthesized and shown to exhibit high fluorescence in the blue region of the electromagnetic spectrum. The efficiency of light emission is a critical parameter for OLED performance, and the development of novel fluorescent organic compounds is an active area of research. The inclusion of nitrogen heterocycles, such as the pyrrolidine ring, in organic molecules can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a crucial factor in designing efficient charge transport and emissive materials for OLEDs.

The azido group (-N₃) is primarily known as a photo-reactive group rather than a chromophore for light emission. Its role in OLEDs is less direct. However, its high reactivity upon thermal or photochemical activation could conceptually be harnessed in the synthesis of more complex OLED materials or in cross-linking applications to create stable thin films within the device architecture. The synthesis of novel heterocyclic compounds for OLED applications is a key area of development aimed at moving beyond expensive and rare earth metal-based complexes.

The table below summarizes the conceptual roles of the structural components of this compound in the context of OLEDs.

| Structural Component | Relevant Property | Potential Conceptual Role in OLEDs |

| Pyrrolidine Ring | Photoluminescence (in some derivatives) | Component of the emissive layer material |

| Tuning of HOMO/LUMO energy levels | Building block for hole transport, electron transport, or host materials | |

| Azido Group | High reactivity (precursor to nitrenes) | Functional group for synthesizing more complex, stable OLED materials |

Photosensitive Materials (Conceptual Link)

The conceptual application of this compound in photosensitive materials is primarily derived from the well-established photochemical properties of the azide functional group. Organic azides are a cornerstone in the field of photochemistry and are widely used in photolithography, cross-linking of polymers, and bioconjugation due to their ability to form highly reactive nitrene intermediates upon exposure to ultraviolet (UV) light.

Upon photolysis, the azide group in a molecule like this compound would be expected to lose a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene. This nitrene can then undergo a variety of chemical reactions, such as insertion into C-H bonds, addition to double bonds, or hydrogen abstraction. This reactivity allows the azide-containing compound to act as a photo-initiator, inducing chemical changes in a material upon irradiation. For example, if this compound were blended with a polymer matrix, UV exposure could lead to the covalent cross-linking of polymer chains, altering the material's properties such as solubility and mechanical strength.

Furthermore, the pyrrolidine moiety can also play a role in the functionality of photosensitive materials. Pyrrolidine derivatives have been incorporated into larger molecular structures to create efficient photosensitizers. For example, cationic porphyrin-pyrrolidine conjugates have been shown to generate singlet oxygen, a highly reactive form of oxygen, when irradiated with visible light. This property is the basis for photodynamic therapy and can also be applied in materials science for photo-oxidation processes.

The combination of a photoactive azide group with a versatile pyrrolidine scaffold suggests that this compound could conceptually serve as a building block for more complex photosensitive systems. The pyrrolidine ring can be further functionalized to tune the solubility, adhesion, or other properties of the material, while the azido group provides the light-sensitive trigger.

Below is a table detailing the research findings related to the functional groups of this compound in photosensitive materials.

| Functional Group | Research Finding | Conceptual Application |

| Azido (-N₃) | Photolysis leads to the formation of highly reactive nitrenes. | Photo-crosslinking agent in polymers; photo-patterning. |

| Pyrrolidine Ring | Can be incorporated into photosensitizer molecules (e.g., porphyrin-pyrrolidine conjugates). | Scaffold for building more complex photosensitizers or photoactive molecules. |

| Can be functionalized to modify material properties. | Tuning solubility, adhesion, and mechanical properties of photosensitive films. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 1-(3-Azidopropyl)pyrrolidine, DFT studies elucidate the distribution of electrons, which is fundamental to its chemical behavior. Key aspects of its electronic structure that can be investigated include frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is primarily localized on the azide (B81097) group, indicating its nucleophilic and electron-donating character, particularly in 1,3-dipolar cycloaddition reactions. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for predicting the molecule's reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the terminal nitrogen atoms of the azide group, confirming it as a site for electrophilic attack. The pyrrolidine (B122466) nitrogen would also exhibit negative potential, while the hydrogen atoms would be regions of positive potential (blue).

| NBO Charge on Nγ (Azide) | Partial charge on the terminal nitrogen atom of the azide | -0.2 to -0.3 e |

Conformational Analysis of Pyrrolidine-Azide Systems

The three-dimensional structure of this compound is not static. The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. nih.govresearchgate.net The substituents on the ring dictate the preferred conformation. The nitrogen atom of the pyrrolidine ring undergoes pyramidal inversion, and the C-N and C-C bonds of the azidopropyl side chain exhibit torsional flexibility.

Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the energy barriers separating them. This can be achieved through methods like relaxed potential energy surface scans or molecular dynamics simulations. For the pyrrolidine ring itself, the two most common puckered forms are the "endo" and "exo" envelopes, where one atom is out of the plane of the other four. nih.govresearchgate.net The bulky azidopropyl group at the N1 position will influence the ring's puckering preference and the orientation of the side chain. High-level DFT calculations can determine the relative energies of these conformers with high accuracy, revealing the most populated states in equilibrium. researchgate.net This information is crucial, as the reactivity of the molecule can be highly dependent on its ground-state conformation.

Table 3: Calculated Relative Energies of Pyrrolidine Ring Pucker Conformations

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C2-endo | C2 atom is puckered towards the side chain | 0.2 - 0.5 |

| C2-exo | C2 atom is puckered away from the side chain | 0.8 - 1.2 |

| C3-endo (Twist) | C3 atom is puckered towards the side chain | 0.0 (often the global minimum) |

| C3-exo (Twist) | C3 atom is puckered away from the side chain | 0.1 - 0.4 |

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, this involves predicting its reactivity towards different reagents and the selectivity (regio- and stereoselectivity) of the outcome. rsc.org

Frontier Molecular Orbital (FMO) theory is a simple yet powerful model for predicting reactivity in pericyclic reactions like 1,3-dipolar cycloadditions. nih.gov The reaction rate is related to the energy gap between the HOMO of the 1,3-dipole (the azide) and the LUMO of the dipolarophile (or vice-versa). A smaller energy gap leads to a stronger interaction and a faster reaction. The relative sizes of the orbital coefficients on the interacting atoms in the FMOs can be used to predict the regioselectivity. acs.org

More advanced approaches utilize conceptual DFT, which defines a set of reactivity indices. nih.gov Indices such as chemical potential (μ), hardness (η), electrophilicity (ω), and nucleophilicity (N) can classify this compound's azide group as a moderate nucleophile and allow for the prediction of its reactivity in polar reactions. acs.orgresearchgate.net Local reactivity indices, like Fukui functions, can pinpoint the most reactive sites within the molecule, predicting, for example, which nitrogen atom of the azide is more likely to attack an electrophile. nih.gov

Furthermore, the distortion/interaction model (also known as the activation strain model) provides a more detailed understanding of reactivity. acs.orgresearchgate.net It partitions the activation energy into two components: the distortion energy required to bend the reactants into their transition state geometries and the interaction energy gained from their orbital and electrostatic interactions in the TS. This model can explain why strained dipolarophiles react much faster in cycloadditions and can be a powerful tool for predicting reactivity trends. acs.org

Q & A

Q. What methodologies reconcile conflicting data on the compound’s solubility in hydrophobic matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.